molecular formula C18H15NO4S B8490751 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid

4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid

Cat. No.: B8490751
M. Wt: 341.4 g/mol
InChI Key: OZFXQUUXBQVOJI-UHFFFAOYSA-N
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Description

4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid is an organic compound that features a naphthalene sulfonamide group attached to a benzoic acid moiety

Preparation Methods

The synthesis of 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid typically involves the reaction of naphthalene-1-sulfonyl chloride with 4-aminomethylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The benzoic acid moiety may also interact with other molecular pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid include other naphthalene sulfonamide derivatives and benzoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:

    Naphthalene-1-sulfonamide: Lacks the benzoic acid moiety, leading to different chemical and biological properties.

    4-Aminomethylbenzoic acid: Lacks the naphthalene sulfonyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H15NO4S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(naphthalen-1-ylsulfonylamino)methyl]benzoic acid

InChI

InChI=1S/C18H15NO4S/c20-18(21)15-10-8-13(9-11-15)12-19-24(22,23)17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19H,12H2,(H,20,21)

InChI Key

OZFXQUUXBQVOJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4 N NaOH solution (30 ml) is added to a suspension of 4-(aminomethyl)benzoic acid (5.01 g, 31.82 mmol) in acetone (100 ml). Toluene (100 ml) is added and the reaction is heated at 40° C. to obtain dissolution. The solution is cooled to 0° C. and treated with 1-naphthalene sulfonyl chloride (12 g, 51.35 mmol) in acetone (100 ml) and the resulting reaction mixture is stirred for 3 hours. The reaction is acidified using citric acid and concentrated in vacuo. The residue is taken up in EtOAc and washed with water. The aqueous layer is back extracted with EtOAc and the combined organic layers are washed with water, brine, dried (Na2SO4) and the solvent removed in vacuo to yield a light brown solid. Trituration with Et2O yields the title compound.
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30 mL
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5.01 g
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100 mL
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12 g
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100 mL
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0 (± 1) mol
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100 mL
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